REACTION_CXSMILES
|
[H-].[Na+].[OH-:3].[K+].[O-2:5].[Ba+2].C(N(C(C)C)CC)(C)C.C[N:17]([CH3:23])C(=N)N(C)C.[OH-].C[C:26]1[C:27]([CH3:36])=[C:28]([CH:33]=[CH:34][CH:35]=1)[C:29](C)(C)[NH3+:30].[C:37]1([CH3:47])[CH:42]=CC(S(O)(=O)=O)=[CH:39][CH:38]=1.[OH-].[Na+]>>[CH:37]([C:38]1([CH3:39])[N:30]2[C:29](=[O:3])[C:28]3[C:27]([C:36]2=[N:17][C:23]1=[O:5])=[CH:26][CH:35]=[CH:34][CH:33]=3)([CH3:47])[CH3:42] |f:0.1,2.3,4.5,8.9,11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ba+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(N(C)C)=N)C
|
Name
|
tetramethylbenzyl ammonium hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].CC=1C(=C(C([NH3+])(C)C)C=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1(C(N=C2N1C(C1=CC=CC=C21)=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |